3-(Pyridin-3-yl)oxetan-3-amine hydrochloride
Description
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-pyridin-3-yloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H |
InChI Key |
JPUULVAEWDEXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common synthetic route includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups on the pyridine or oxetane rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Pyridin-3-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Bromophenyl (264.55 g/mol) and trifluoromethyl (185.63 g/mol) derivatives exhibit higher molecular weights and enhanced lipophilicity compared to the pyridine-based parent compound .
Commercial Availability and Cost
- Price Variability: The parent compound (this compound) is priced at ~$1,361/g (95% purity) . Fluoromethyl derivatives (e.g., 3-(Fluoromethyl)oxetan-3-amine hydrochloride) cost $11.11/kg in bulk, reflecting economies of scale .
- Supplier Diversity : Over 5,200 suppliers are registered for fluorophenyl derivatives (e.g., 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride), indicating high market demand .
Research and Development Insights
- Medicinal Chemistry: Pyridine and pyrimidine analogs demonstrate superior binding affinity to enzymatic targets (e.g., kinases) compared to non-aromatic derivatives .
- Thermal Stability : Trifluoromethyl and bromophenyl variants exhibit higher melting points (>200°C), making them suitable for high-temperature reactions .
Q & A
Q. What are critical research gaps in understanding this compound’s structure-activity relationships (SAR)?
- Unanswered Questions :
- Role of hydrochloride counterion in solubility vs. bioavailability .
- Impact of stereochemistry (if applicable) on target selectivity .
- Future Directions :
- Synthesize fluorinated analogs to study electronic effects .
- Explore prodrug strategies to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
